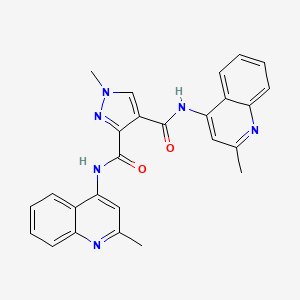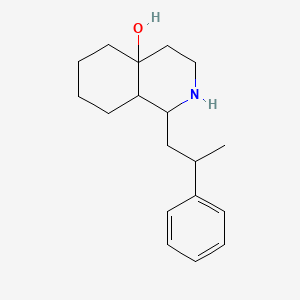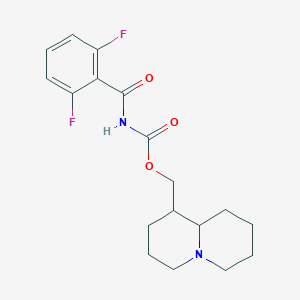
1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide, also known as IQ-1, is a synthetic compound that has been widely used in scientific research. IQ-1 is a potent and selective inhibitor of the β-catenin/T-cell factor (TCF) pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide inhibits the β-catenin/TCF pathway by binding to the TCF transcription factor and preventing its interaction with β-catenin. This leads to the downregulation of β-catenin target genes, which are involved in cell proliferation and survival. This compound has been shown to be a potent and selective inhibitor of the β-catenin/TCF pathway, with minimal off-target effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the cell type and disease model used. In cancer cells, this compound inhibits cell proliferation, migration, and invasion by downregulating β-catenin target genes. In osteoblasts, this compound promotes bone formation by activating the Wnt/β-catenin pathway. In Alzheimer's disease models, this compound reduces β-amyloid deposition and improves cognitive function by inhibiting the β-catenin/TCF pathway.
実験室実験の利点と制限
1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide has several advantages for lab experiments, including its high potency and selectivity for the β-catenin/TCF pathway, its well-characterized mechanism of action, and its ability to inhibit the pathway in a dose-dependent manner. However, this compound also has some limitations, including its poor solubility in aqueous solutions, its potential for off-target effects at high concentrations, and its limited stability in biological matrices.
将来の方向性
There are several future directions for the use of 1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide in scientific research. One area of interest is the development of this compound analogs with improved solubility and stability for use in in vivo studies. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Additionally, this compound could be used to study the role of the β-catenin/TCF pathway in other diseases, such as diabetes and cardiovascular disease. Overall, this compound has the potential to be a valuable tool for studying the β-catenin/TCF pathway and its role in various diseases.
合成法
The synthesis of 1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide involves the condensation of 2-methyl-4-quinolinecarboxaldehyde with 3,4-diaminopyrazole in the presence of acetic acid. The resulting product is then treated with methyl iodide to obtain this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
科学的研究の応用
1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide has been widely used in scientific research to study the β-catenin/TCF pathway and its role in various diseases, including cancer, osteoporosis, and Alzheimer's disease. This compound has been shown to inhibit the proliferation and migration of cancer cells by targeting the β-catenin/TCF pathway. This compound has also been used to study the effects of the β-catenin/TCF pathway on bone formation and resorption, as well as the role of this pathway in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
1-methyl-3-N,4-N-bis(2-methylquinolin-4-yl)pyrazole-3,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O2/c1-15-12-22(17-8-4-6-10-20(17)27-15)29-25(33)19-14-32(3)31-24(19)26(34)30-23-13-16(2)28-21-11-7-5-9-18(21)23/h4-14H,1-3H3,(H,27,29,33)(H,28,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCNTLMOVDVKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CN(N=C3C(=O)NC4=CC(=NC5=CC=CC=C54)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5968690.png)
![1-(2-chlorobenzyl)-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B5968692.png)
![N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5968700.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5968717.png)

![3-{[benzyl(2-hydroxyethyl)amino]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5968739.png)


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-isobutylbenzyl)-3-piperidinamine](/img/structure/B5968758.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5968759.png)
![2-[2-(2-bromo-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5968765.png)
![N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5968772.png)
![1-(3,3-dimethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5968778.png)
